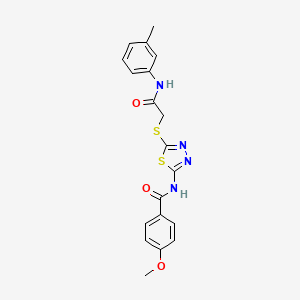

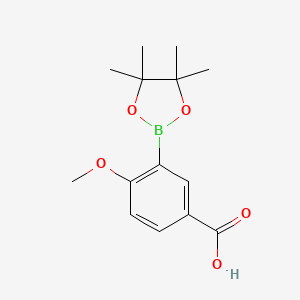

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester” is a type of tert-butyl ester . Tert-butyl esters are widely used in synthetic organic chemistry due to their stability and protective properties . They are typically used as protecting groups for carboxylic acids, which can be selectively deprotected under certain conditions .

Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One common method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . The reaction of tert-butyl esters with SOCl2 at room temperature can provide acid chlorides in very good yields .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . They can also react with SOCl2 to form acid chlorides .Physical And Chemical Properties Analysis

Tert-butyl esters are typically colorless liquids with a fruity odor . They are combustible and can form explosive mixtures with air . They are also known to be strong hydrogen bond acids and strong hydrogen bond bases .Mecanismo De Acción

The mechanism of action for tert-butyl esters typically involves the formation of an O-acylisourea intermediate when reacted with DCC (dicyclohexylcarbodiimide) and a carboxylic acid . The alcohol can then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Safety and Hazards

Tert-butyl esters are combustible and can form explosive mixtures with air . They should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . Exposure to tert-butyl esters can cause irritation to the eyes and upper respiratory tract, and prolonged exposure can lead to dermatitis .

Direcciones Futuras

Tert-butyl esters are widely used in synthetic organic chemistry, and research is ongoing to develop safer and more efficient methods for their synthesis and deprotection . They are also being studied for their potential applications in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWWQUZRVODKQP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)

![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)

![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)

![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)